molecular formula C15H13ClN2O2 B5727836 N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide

N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide

Cat. No.: B5727836
M. Wt: 288.73 g/mol
InChI Key: QSDVLSRDMBTQSW-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide is an organic compound with a complex structure that includes a carbamoyl group, a chloro group, and a methyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide can be achieved through a multi-step process. One common method involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts to facilitate the reaction.

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient solvents and reagents, as well as the implementation of scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives such as 4-amino-N-(4-carbamoylphenyl)benzamide and para-aminobenzoic acid (PABA) derivatives .

Uniqueness

N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-9-2-7-12(13(16)8-9)15(20)18-11-5-3-10(4-6-11)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDVLSRDMBTQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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